

# Advanced Characterization Guide: <sup>1</sup>H NMR Analysis of Z-Lys-OMe HCl

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## Compound of Interest

Compound Name: Z-Lys-OMe

Cat. No.: B1202333

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## Executive Summary & Structural Context

**Z-Lys-OMe** hydrochloride (CAS: 26348-68-5) is a critical intermediate in peptide synthesis, allowing for the selective elongation of the lysine side chain (

-amine) while the

-amine and carboxyl groups remain protected.

The primary analytical challenge is distinguishing it from its regioisomer, H-Lys(Z)-OMe HCl (CAS: 27894-50-4), where the protecting groups are reversed. Misidentification leads to failed peptide couplings and incorrect sequence assembly. This guide outlines the specific NMR signatures required to validate the correct isomer.

## The Target Molecule[1][2][3]

- Name:
  - Benzyloxycarbonyl-L-lysine methyl ester hydrochloride
- Formula:
- Key Features:
  - -Position: Protected by Carbobenzyloxy (Z/Cbz) group.

- -Position: Free amine (present as ammonium chloride salt).
- C-Terminus: Methyl ester.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Experimental Protocol

To observe the critical exchangeable protons (NH) that distinguish the regioisomers, DMSO-d<sub>6</sub> is the mandatory solvent. Chloroform-d (

) often obscures ammonium signals or leads to broad, undefined peaks for salt forms.

## Sample Preparation[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Solvent: DMSO-d<sub>6</sub> (99.9% D) with 0.03% TMS (optional).
- Concentration: 10–15 mg of **Z-Lys-OMe** HCl in 0.6 mL solvent.
- Temperature: 298 K (25°C).
- Acquisition: Standard 1H pulse sequence (zg30), 16–32 scans, D1 relaxation delay 1.0 sec to ensure integration accuracy of aromatic vs. aliphatic protons.

## Spectral Analysis: Z-Lys-OMe HCl (Target)

The spectrum in DMSO-d<sub>6</sub> is characterized by three distinct regions: the aromatic Z-group, the amide/ammonium protons, and the aliphatic lysine side chain.

## Table 1: Chemical Shift Assignments (DMSO-d<sub>6</sub>)

Position	(ppm)	Multiplicity	Integral	Assignment Logic
Ammonium ( -NH)	7.6 – 7.9	Broad s/t	3H	Critical Diagnostic. The free -amine exists as . It appears broad due to exchange and quadrupole relaxation.
Aromatic (Z)	7.30 – 7.40	Multiplet	5H	Phenyl ring protons of the Z-group.
Carbamate ( -NH)	7.5 – 7.6	Doublet	1H	The -NH is derivatized as a carbamate ( ). It couples to the -CH.
Benzylic (Z)	5.04	Singlet	2H	Characteristic sharp singlet of the group.
-CH	4.0 – 4.2	Multiplet	1H	Deshielded by both the carbamate nitrogen and the ester carbonyl.

Methyl Ester	3.63	Singlet	3H	Distinct singlet for .
-CH <sub>2</sub>	2.7 – 2.8	Multiplet	2H	Adjacent to the ammonium group. Slightly shielded compared to carbamate-protected -CH <sub>2</sub> .
-CH <sub>2</sub>	1.3 – 1.8	Multiplets	6H	Lysine methylene backbone.

## Comparative Analysis: Distinguishing Regioisomers

The most common error is confusing **Z-Lys-OMe** (Target) with H-Lys(Z)-OMe (Regioisomer). The distinction lies in the Nitrogen protons.

### Table 2: Critical Distinction Markers

Feature	Z-Lys-OMe HCl (Target)	H-Lys(Z)-OMe HCl (Regioisomer)
Structure	-Z protected, -Free	-Free, -Z protected
-NH Signal	Doublet (~7.5 ppm) (Carbamate)	Broad Singlet (~8.2 - 8.5 ppm) -Ammonium )
-NH Signal	Broad Singlet (~7.7 ppm) -Ammonium )	Triplet (~7.2 ppm)(Carbamate )
-CH2 Shift	~2.75 ppm (Next to )	~2.95 ppm (Next to )

## Mechanistic Insight

- Target Molecule: The

-proton is attached to a carbamate nitrogen. The anisotropy of the Z-group carbonyl and the rigidity of the amide bond result in a defined doublet coupling (

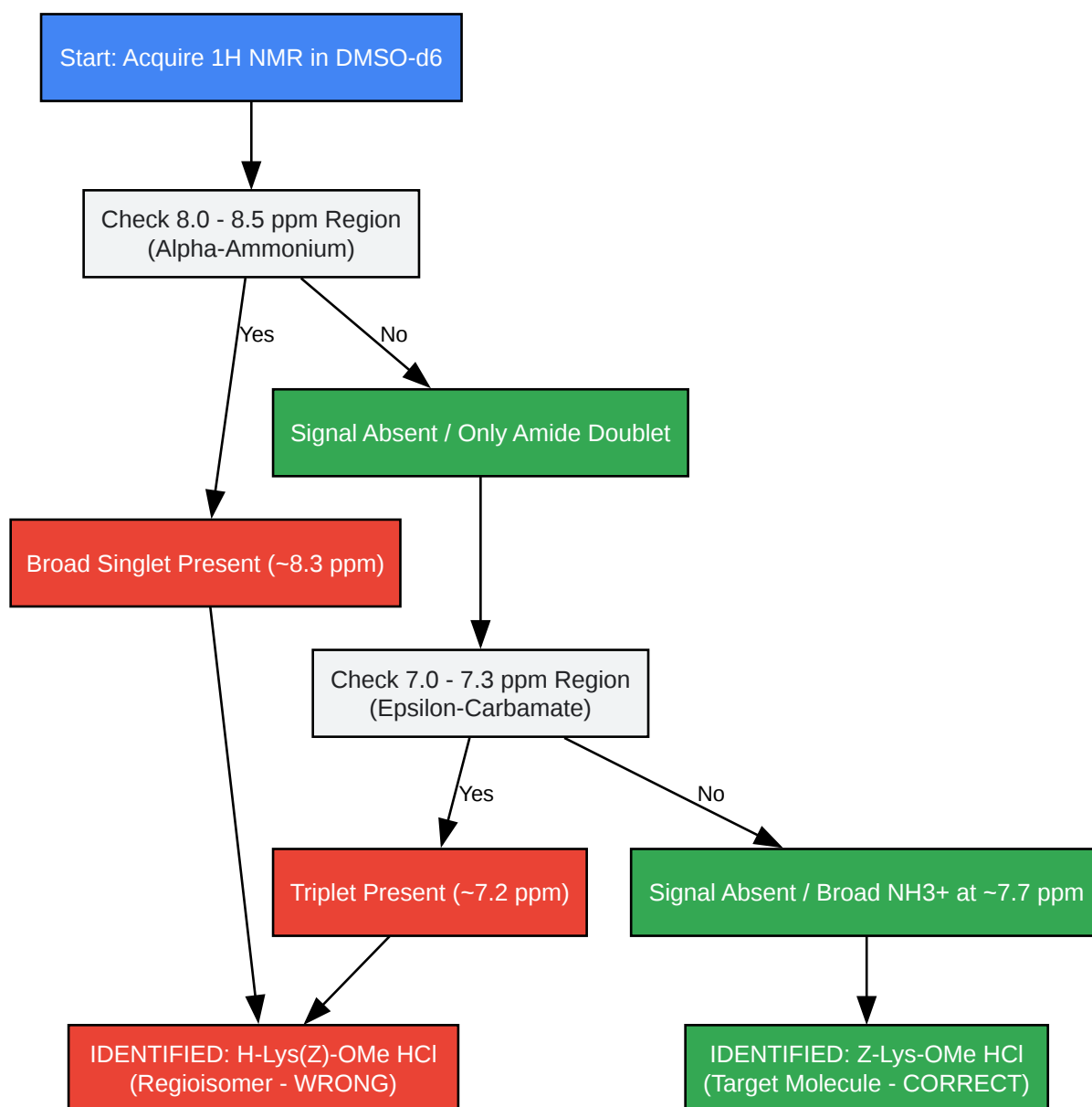
).

- Regioisomer: The

-proton is attached to a free ammonium group. In DMSO, these protons exchange rapidly and experience significant deshielding, appearing as a broad signal further downfield (>8.0 ppm).

## Identity Verification Workflow

Use the following logic flow to validate your material.



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Figure 1: Decision tree for distinguishing **Z-Lys-OMe** HCl from its regioisomer H-Lys(Z)-OMe HCl.

## Common Impurities & Troubleshooting

When analyzing **Z-Lys-OMe** HCl, look for these specific degradation products or synthesis byproducts.

Impurity	NMR Signature (DMSO-d6)	Source
Benzyl Alcohol	Singlet at 4.5 ppm ( ) and 5.1 ppm ( )	Hydrolysis of Z-group or residual reagent.
Free Lysine	Loss of OMe singlet (3.6 ppm); Loss of Z aromatics.	Complete hydrolysis (Acid/Base).
Di-Z-Lys-OMe	Integration of aromatics increases to 10H; Two benzylic singlets.	Over-protection during synthesis.
Residual Methanol	Singlet at 3.16 ppm; Broad OH at 4.1 ppm.	Recrystallization solvent.

## Technical Note on Salt Stoichiometry

The integration of the ammonium protons (

-NH<sub>3</sub><sup>+</sup>) should be close to 3H. If the integral is significantly lower (e.g., 2H) or the peak is overly sharp, the salt may have partially dissociated or the sample may be wet (proton exchange with H<sub>2</sub>O). Ensure the DMSO is dry.

## References

- Gaudriault, G., & Vincent, J. P. (1992). Selective labeling of alpha- or epsilon-amino groups in peptides. *Peptides*, 13(6), 1187–1192. (Mechanistic basis for pH-dependent regioselectivity). Available at: [\[Link\]](#)
- Reich, H. J. *Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts*. University of Wisconsin-Madison. (Reference for general peptide/carbamate shifts). Available at: [\[Link\]](#)

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## Sources

- [1. caymanchem.com \[caymanchem.com\]](https://www.caymanchem.com)
- [2. chimia.ch \[chimia.ch\]](https://www.chimia.ch)
- [3. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer \(100 mM, pH 7.4\) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/1202333/)
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